2,2-dichlorohexanoic Acid

Overview

Description

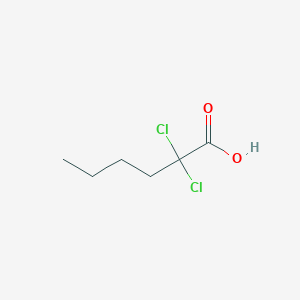

2,2-Dichlorohexanoic Acid is a chemical compound with the molecular formula C6H9Cl2O2 . It is a clear slightly yellow liquid .

Molecular Structure Analysis

The molecular structure of 2,2-dichlorohexanoic Acid consists of a six-carbon chain (hexanoic acid) with two chlorine atoms attached to the second carbon atom . The average mass is 184.041 Da and the monoisotopic mass is 182.998505 Da .Physical And Chemical Properties Analysis

2,2-Dichlorohexanoic Acid is a clear slightly yellow liquid . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the carboxylic acid group and the two chlorine atoms .Scientific Research Applications

Adsorption and Removal from Water Sources

2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally similar compound to 2,2-dichlorohexanoic acid, has been extensively studied for its removal from water sources. Techniques such as magnetic ion exchange using MIEX resin have been optimized for 2,4-D removal, indicating potential approaches for 2,2-dichlorohexanoic acid as well (Zhang et al., 2014). Another study highlighted various methods for removing 2,4-D from contaminated aqueous systems, which could be relevant for 2,2-dichlorohexanoic acid (EvyAliceAbigail et al., 2017).

Phytoremediation Enhancement

Bacterial endophytes have been used to enhance the phytoremediation of organochlorine herbicides like 2,4-D. This suggests a potential application for enhancing the breakdown of 2,2-dichlorohexanoic acid in environmental settings (Germaine et al., 2006).

Chemical Synthesis and Reactions

2,2-Dichlorodimedone, which is related to 2,2-dichlorohexanoic acid, shows complex reactions with bases, leading to various products such as 6,6-dichloro-4,4-dimethyl-5-oxohexanoic acid. This indicates the chemical reactivity of chlorinated compounds and their potential applications in synthetic chemistry (Schamp & Verzele, 2010).

Environmental Exposure and Monitoring

Studies on similar compounds, like DINCH, highlight the importance of monitoring environmental exposure to such chemicals. This is relevant for understanding the impact and presence of 2,2-dichlorohexanoic acid in the environment (Silva et al., 2013).

Catalytic Oxidation and Synthesis Processes

Research into the oxidation of cyclohexanone, a compound structurally related to 2,2-dichlorohexanoic acid, with green oxidants suggests potential applications in green chemistry and industrial processes (Chen et al., 2021). Additionally, the degradation of 2,4-D by lead dioxide electrodes demonstrates the potential for electrocatalytic degradation methods applicable to similar compounds (Dargahi et al., 2019).

Solubility and Solvent Effects

Understanding the solubility and solvent effects of compounds like 2-amino-3-methylbenzoic acid in various solvents is crucial for their purification, which could be relevant for 2,2-dichlorohexanoic acid as well (Zhu et al., 2019).

Temperature-Dependent Degradation

The degradation of 2,4-D is significantly influenced by reaction temperature, which could imply similar behavior for 2,2-dichlorohexanoic acid. This highlights the need for temperature control in processes involving such compounds (Lee et al., 2003).

Safety and Hazards

properties

IUPAC Name |

2,2-dichlorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O2/c1-2-3-4-6(7,8)5(9)10/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWRQGGFKSSJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369175 | |

| Record name | 2,2-dichlorohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dichlorohexanoic Acid | |

CAS RN |

18240-70-5 | |

| Record name | 2,2-dichlorohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

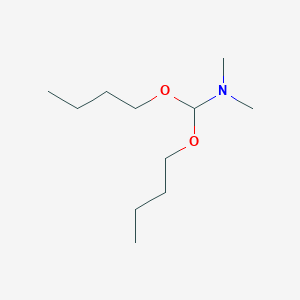

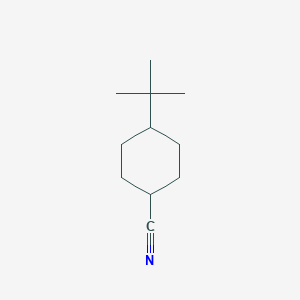

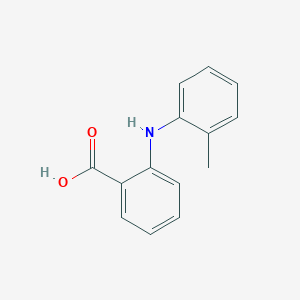

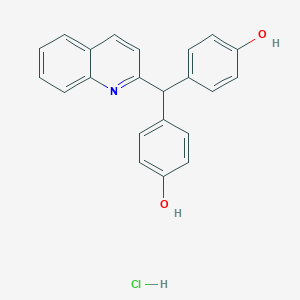

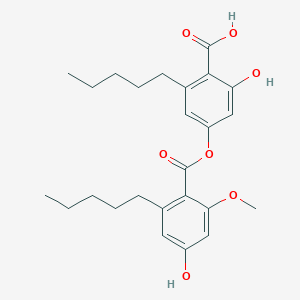

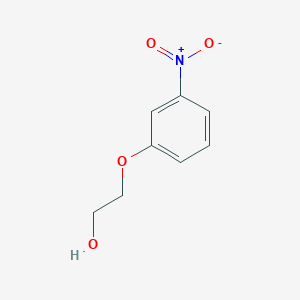

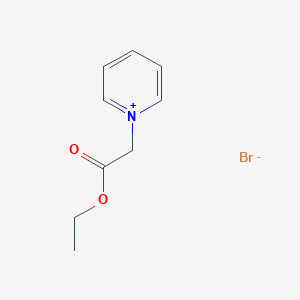

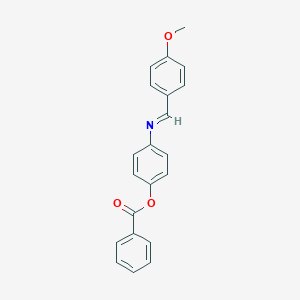

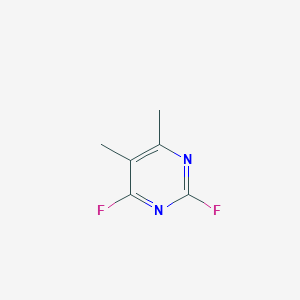

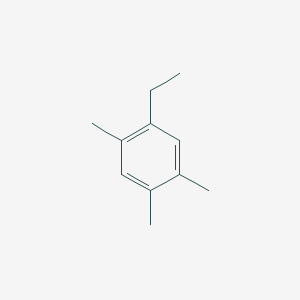

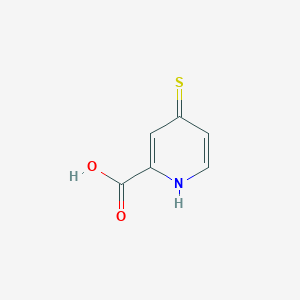

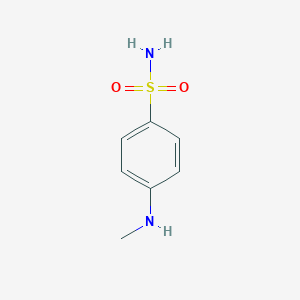

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.